2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.294 g/mol . It is known for its unique structure, which includes a benzylidene group attached to a dimethylcyclohexane-1,3-dione core. This compound is often used in various chemical research and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of benzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve high yields .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione can be compared with similar compounds such as:
5,5-Dimethyl-1,3-cyclohexanedione:
2-Benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide: This compound has a similar benzylidene group but differs in its core structure and functional groups.
The uniqueness of this compound lies in its specific structural features and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
28746-58-9 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-benzylidene-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
InChI Key |
OWPZEMRCLRZIKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CC=CC=C2)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.